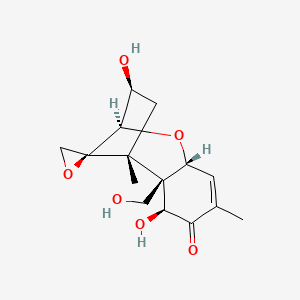

3-Epi-deoxynivalenol

Beschreibung

Key Distinctions from Other Trichothecenes:

- Type A : Hydroxyl or ester groups at C8 (e.g., T-2 toxin) .

- Type C : Additional epoxide at C7-C8 (e.g., crotocin) .

- Type D : Macrocyclic ester between C4 and C15 (e.g., satratoxin H) .

3-Epi-DON’s classification is reinforced by its retention of the 12,13-epoxide and 9,10-double bond, hallmarks of trichothecene toxicity. However, its stereochemical divergence at C3 places it in a distinct subgroup within Type B toxins .

Historical Context of Discovery and Characterization

The identification of 3-epi-DON dates to 2015, when Devosia mutans 17-2-E-8 was found to epimerize DON during bacterial transformation. Key milestones include:

2015–2017: Initial Characterization

2017–Present: Mechanistic Insights

- Enzymatic Pathway : The transformation involves two steps:

- Bacterial Diversity : Multiple Devosia species were later identified as capable of reducing 3-keto-DON to 3-epi-DON, though only a subset could oxidize DON .

Relationship to Parent Compound Deoxynivalenol (DON)

3-Epi-DON and DON share the same molecular formula (C₁₅H₂₀O₆) and core structure but differ fundamentally in stereochemistry.

Structural and Functional Comparisons:

Mechanistic Implications:

The epimerization at C3 disrupts hydrogen bonding and metal ion coordination critical for trichothecene toxicity. For example:

- Ribosomal Binding : In DON, the C3-OH forms hydrogen bonds with G2816 and U2869 residues. In 3-epi-DON, these interactions are weakened or absent, reducing ribosomal inhibition .

- Metabolic Stability : 3-Epi-DON’s altered configuration may slow enzymatic degradation, prolonging its presence in biological systems .

Eigenschaften

Molekularformel |

C15H20O6 |

|---|---|

Molekulargewicht |

296.31 g/mol |

IUPAC-Name |

(1R,2R,3S,7R,9R,10S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9+,11+,12+,13+,14+,15-/m0/s1 |

InChI-Schlüssel |

LINOMUASTDIRTM-XMYRJTDVSA-N |

Isomerische SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@@H]([C@H]([C@@]34CO4)O2)O)C)CO |

Kanonische SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |

Synonyme |

3-epi-deoxynivalenol 3-epi-DON deoxynivalenol vomitoxin |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Microbial Detoxification

Microbial Transformation of DON:

Microbial detoxification represents a promising approach to mitigate the effects of DON in contaminated grains. Certain bacteria, such as Devosia mutans, have been shown to effectively convert DON into 3-epi-DON through a two-step enzymatic process involving an intermediate known as 3-keto-DON. This transformation reduces the overall toxicity of the mycotoxin, as evidenced by comparative toxicity studies .

Case Study: Transformation Efficiency

A study demonstrated that Devosia mutans could completely eliminate DON from solution while producing 3-epi-DON as a major product. The presence of NADPH was crucial for enhancing the conversion efficiency, leading to a significant increase in the concentration of 3-epi-DON .

Toxicological Studies

Reduced Toxicity Profile:

Research indicates that 3-epi-DON exhibits substantially lower cytotoxicity compared to DON. In vitro assays using human intestinal epithelial cells (Caco-2) showed that exposure to concentrations of up to 30 µM of 3-epi-DON did not impair cell viability or induce significant cellular stress, unlike DON, which drastically reduced cell viability at lower concentrations .

In Vivo Studies:

In animal studies involving B6C3F1 mice, no significant differences were observed in body weight or organ health when exposed to 3-epi-DON at various doses over a period of 14 days. In contrast, DON exposure resulted in notable adverse effects on immune parameters and organ histopathology . This reduced toxicity suggests potential applications for 3-epi-DON in food safety and animal feed.

Agricultural Applications

Biocontrol Agent:

The ability of certain bacteria to degrade DON into less toxic forms positions 3-epi-DON as a potential biocontrol agent in agriculture. By employing microbial strains capable of transforming DON into 3-epi-DON, farmers could reduce the risk of mycotoxin contamination in crops .

Case Study: Field Trials

Field trials have indicated that supplementing animal feed with bacteria that metabolize DON can improve health outcomes and reduce the adverse effects associated with mycotoxin ingestion. These findings support the use of microbial detoxification strategies in agricultural practices .

Food Safety and Regulatory Implications

Regulatory Perspectives:

Given its lower toxicity profile, 3-epi-DON may be considered a safer alternative for food products previously contaminated with DON. Regulatory agencies may need to reassess existing guidelines regarding permissible levels of mycotoxins in food products to include considerations for metabolites like 3-epi-DON .

Case Study: Risk Assessment

A comprehensive risk assessment study highlighted that the consumption of grains containing low levels of 3-epi-DON posed minimal health risks compared to those contaminated with DON. This assessment could inform regulatory frameworks aimed at protecting public health while allowing for safe consumption of agricultural products .

Analyse Chemischer Reaktionen

Biotransformation Pathways

The primary pathway for the formation of 3-epi-DON involves the biotransformation of DON through microbial action. Notably, certain bacteria such as Devosia mutans and Nocardioides sp. have been identified as capable of converting DON into 3-epi-DON via a two-step enzymatic process:

-

Oxidation : DON is first oxidized to form an intermediate known as 3-keto-DON.

-

Reduction : This intermediate is then reduced to yield 3-epi-DON.

This transformation is significant because it highlights the potential for microbial detoxification of DON in contaminated grains .

Reaction Mechanism

The reaction mechanism for the conversion of DON to 3-epi-DON can be summarized as follows:

-

Step 1 : The hydroxyl group at C3 of DON undergoes oxidation, leading to the formation of 3-keto-DON.

-

Step 2 : The C3 carbonyl group in 3-keto-DON is then reduced to form the epimeric structure, resulting in 3-epi-DON.

This process has been shown to be facilitated by specific enzymes, including NADPH-dependent aldo/keto reductases, which play a crucial role in the reduction step .

Conditions Favoring Biotransformation

The biotransformation efficiency can be influenced by various factors, including:

-

pH Levels : Optimal pH for the transformation has been reported between pH 7.0 and pH 10.0.

-

Temperature : The transformation occurs effectively within a temperature range of 16°C to 37°C.

-

Presence of Cofactors : The addition of cofactors like NADP(H) significantly enhances the production of 3-epi-DON .

Comparative Toxicity

Research indicates that 3-epi-DON exhibits significantly lower toxicity than DON itself. In vitro studies using cell lines have demonstrated that the half-maximal inhibitory concentration (IC50) values for 3-epi-DON are considerably higher than those for DON, indicating reduced cytotoxicity:

| Compound | IC50 (MTT Assay) | IC50 (BrdU Assay) |

|---|---|---|

| Deoxynivalenol | Lower value | Lower value |

| This compound | Higher value | Higher value |

This reduced toxicity suggests that while exposure to high levels of DON can lead to severe health effects, including immune suppression and organ damage, similar exposure levels to 3-epi-DON do not result in significant adverse effects .

Mechanism of Reduced Toxicity

The mechanism behind the reduced toxicity of 3-epi-DON compared to DON is thought to involve differences in their interactions with biological macromolecules. Specifically:

Vorbereitungsmethoden

Bacterial Strains and Biotransformation Pathways

The epimerization of DON to 3-epi-DON is predominantly achieved using soil-borne bacteria, notably Nocardioides sp. ZHH-013 and Devosia mutans 17-2-E-8. These strains employ a two-step enzymatic process:

-

Oxidation of DON to 3-Keto-DON : A dehydrogenase catalyzes the oxidation of the C3 hydroxyl group of DON to a ketone.

-

Reduction to 3-Epi-DON : A reductase stereospecifically reduces the ketone to yield the 3α-hydroxy epimer.

Nocardioides sp. ZHH-013, when incubated with DON (10 mg/mL) in minimal medium (OD₆₀₀ = 1.0) at 30°C for 41 hours, produces 3-epi-DON as an intermediate, which is further metabolized unless isolated promptly. In contrast, D. mutans 17-2-E-8 achieves 85% conversion of DON to 3-epi-DON within 40 hours, with 3-keto-DON transiently accumulating at 18–25 hours.

Table 1: Microbial Transformation Efficiency

| Strain | Substrate | Incubation Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nocardioides sp. ZHH-013 | 10 mg DON | 41 h | 30°C | ~60 | |

| D. mutans 17-2-E-8 | 100 mg DON | 40 h | 30°C | ~85 |

Chemical Synthesis of 3-Keto-DON Intermediate

Protection and Oxidation Steps

Chemical synthesis of 3-keto-DON, a critical intermediate, involves:

-

Hydroxyl Protection : DON’s 7,15-dihydroxyl groups are protected using 2,2-dithoxypropane under acidic conditions.

-

Selective Oxidation : The C3 hydroxyl group is oxidized to a ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMMO).

-

Deprotection : Acidic hydrolysis removes the protecting groups, yielding 3-keto-DON with >95% purity.

This method produces 3-keto-DON at a 78% yield, confirmed via ¹H-NMR (δ1.31 ppm for H-14, δ1.89 ppm for H-16).

Enzymatic Reduction of 3-Keto-DON to 3-Epi-DON

Cell-Free Protein Extracts and Cofactor Dependence

Cell-free lysates of D. mutans 17-2-E-8, enriched with 35–55% ammonium sulfate precipitation, selectively reduce 3-keto-DON to 3-epi-DON. NADPH is essential for this step, increasing 3-epi-DON yield from 0.1 µg/mL to 1.5 µg/mL. Protein fractions lacking NADPH convert DON to unidentified metabolites, underscoring the cofactor’s role in stereochemical control.

Purification and Structural Validation

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC separates 3-epi-DON from DON using a two-phase solvent system (ethyl acetate/n-butanol/water, 4:1:5 v/v). From 100 mg DON, 56 mg of 96.8% pure 3-epi-DON is obtained.

Analytical Confirmation

-

HPLC : Retention times of 3.09 min (3-epi-DON) vs. 3.45 min (DON).

-

UPLC-MS/MS : m/z 297.13 [M+H]⁺ for both compounds, differentiated by MS/MS fragmentation.

-

NMR : Key shifts include δ3.07 ppm (H-3α in 3-epi-DON) vs. δ3.84 ppm (H-3β in DON).

Challenges in 3-Epi-DON Preparation

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-epi-deoxynivalenol in complex matrices like soil or biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For biological samples, extraction protocols using acetonitrile/water mixtures (84:16, v/v) with immunoaffinity column cleanup are effective. In soil, matrix solid-phase dispersion (MSPD) with C18 sorbents reduces interference . Calibration curves should include structurally analogous internal standards (e.g., ³⁵S-labeled 3-epi-DON) to correct for matrix effects. Validation parameters (LOQ: 5–10 µg/kg; recovery: 85–110%) must align with FDA/EU guidelines .

Q. How does this compound’s toxicity profile compare to its parent compound, deoxynivalenol (DON), in vitro?

- Methodological Answer : Toxicity assessments using porcine intestinal epithelial cells (IPEC-J2) reveal 3-epi-DON exhibits ~40% lower cytotoxicity (IC₅₀: 1.2 µM) compared to DON (IC₅₀: 0.7 µM) via MTT assays. Mechanistically, 3-epi-DON shows reduced inhibition of eukaryotic ribosomes (30% vs. 70% for DON at 1 µM) in polysome profiling experiments. These differences correlate with altered binding affinity to the 28S rRNA peptidyltransferase center .

Q. What microbial strains are known to biotransform deoxynivalenol into this compound, and what experimental conditions optimize this process?

- Methodological Answer : Devosia mutans 17-2-E-8 and Nocardioides sp. strain WSN05-2 are key strains. Optimal conditions include pH 7.0–8.0, 30°C, and 48–72 h incubation in mineral salt media with 100 µg/mL DON. Epimerization efficiency (>90%) is confirmed via NMR and HPLC-UV. Sterile controls and heat-killed bacterial treatments are critical to exclude abiotic degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie the reduced toxicity of this compound compared to DON, and how can structural modeling validate these findings?

- Methodological Answer : Density functional theory (DFT) simulations reveal that epimerization at C3 destabilizes hydrogen bonding between 3-epi-DON and His158/Arg158 residues in the ribosome’s A-site. Molecular dynamics (MD) trajectories (10 ns) show 3-epi-DON dissociates 2.5× faster than DON. Experimental validation via X-ray crystallography of yeast ribosome complexes confirms reduced binding occupancy .

Q. How do discrepancies arise between in vitro and in vivo toxicity assessments of this compound, and what methodological adjustments can reconcile these differences?

- Methodological Answer : In piglet models, 3-epi-DON’s oral bioavailability is 18% lower than DON due to rapid hepatic glucuronidation. In vitro assays often overlook phase II metabolism; thus, co-incubation with S9 liver fractions or UDP-glucuronosyltransferase inhibitors (e.g., borneol) improves translatability. Dose-response studies should use physiologically relevant concentrations (0.1–10 µM) rather than suprapharmacological doses .

Q. What experimental designs are critical for assessing this compound’s stability during food processing, and how do thermal treatments alter its isomeric composition?

- Methodological Answer : Simulate baking (180°C, 20 min) and boiling (100°C, 30 min) in wheat matrices. Stability is quantified via UPLC-QTOF-MS with a chiral column (CHIRALPAK IG-3). Isomerization to DON occurs at >160°C (15% conversion), necessitating kinetic modeling (Arrhenius equation, Eₐ = 65 kJ/mol). Control for Maillard reaction byproducts that may interfere with detection .

Q. How can mixed microbial consortia enhance this compound degradation in contaminated agricultural soils, and what metagenomic tools track pathway dynamics?

- Methodological Answer : Co-cultures of Devosia spp. (epimerization) and Sphingomonas spp. (C12/C13 hydroxylation) achieve 98% degradation in 96 h. Shotgun metagenomics (Illumina NovaSeq) identifies key catabolic genes (e.g., ddh for dehydrogenase). Stable isotope probing (¹³C-3-epi-DON) coupled with NanoSIMS confirms carbon assimilation into biomass .

Data Contradiction & Validation

Q. Why do some studies report this compound as a detoxification product while others suggest residual toxicity, and how should conflicting data be interpreted?

- Methodological Answer : Contradictions arise from model specificity. For example, 3-epi-DON retains 20% pro-inflammatory activity (IL-8 secretion) in human monocytes but shows no effect in porcine macrophages. Cross-species comparisons (e.g., TLR4/NF-κB pathway activation) and omics profiling (RNA-seq of jejunal epithelia) are recommended to contextualize findings .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in longitudinal toxicity studies?

- Methodological Answer : Mixed-effects models (e.g., nlme in R) account for intra-subject variability in repeated-measures designs. Non-linear regression (Hill equation) fits sigmoidal dose-response curves, while survival analysis (Cox PH models) addresses censored data in chronic exposure trials. Power analysis (α=0.05, β=0.2) ensures adequate sample size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.